molecular formula C12H12N2O2S B189664 Ethyl 2-amino-4-phenylthiazole-5-carboxylate CAS No. 64399-23-1

Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Cat. No. B189664
CAS RN: 64399-23-1
M. Wt: 248.3 g/mol
InChI Key: OZMXFXOHCUEEPD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S . It has an average mass of 248.301 Da and a monoisotopic mass of 248.061951 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-phenylthiazole-5-carboxylate consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a solid substance . It has a density of 1.3±0.1 g/cm³, a boiling point of 449.1±33.0 °C at 760 mmHg, and a flash point of 225.4±25.4 °C . The compound has a molar refractivity of 68.0±0.3 cm³, a polar surface area of 93 Ų, and a molar volume of 194.1±3.0 cm³ .

Scientific Research Applications

  • Anticancer Drug Discovery

    • Ethyl 2-amino-4-phenylthiazole-5-carboxylate is a part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
    • This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
    • Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
  • Ligands of Estrogen Receptors

    • Aminothiazole compounds, which include Ethyl 2-amino-4-phenylthiazole-5-carboxylate, act as ligands of estrogen receptors .
  • Adenosine Receptor Antagonists

    • Ethyl 2-amino-4-phenylthiazole-5-carboxylate could potentially be used as adenosine receptor antagonists .
  • Fungicides

    • Aminothiazole compounds are also utilized as fungicides .
  • Schistosomicidal Drugs

    • Aminothiazole compounds are used as schistosomicidal drugs .
  • Anthelmintic Drugs

    • Aminothiazole compounds are used as anthelmintic drugs .
  • Antioxidant Agent

    • The 2-aminothiazole scaffold, which includes Ethyl 2-amino-4-phenylthiazole-5-carboxylate, has been associated with antioxidant activity .
  • Antimicrobial Agent

    • Aminothiazole compounds have been documented to possess antimicrobial activity .
  • Anti-inflammatory Agent

    • Ethyl 2-amino-4-phenylthiazole-5-carboxylate could potentially be used as an anti-inflammatory agent .
  • Antiviral Agent

    • Aminothiazole compounds, including Ethyl 2-amino-4-phenylthiazole-5-carboxylate, have been reported to possess antiviral activity .
  • Anticonvulsant Agent

    • Aminothiazole compounds have been associated with anticonvulsant activity .
  • Antidiabetic Agent

    • Ethyl 2-amino-4-phenylthiazole-5-carboxylate could potentially be used as an antidiabetic agent .
  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate could potentially be used as an antihypertensive agent .
  • Aminothiazole compounds, including Ethyl 2-amino-4-phenylthiazole-5-carboxylate, have been reported to possess antileishmanial activity .
  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate could potentially be used as an anti-HIV agent .
  • Aminothiazole compounds have been documented to possess antibacterial activity .

Safety And Hazards

Ethyl 2-amino-4-phenylthiazole-5-carboxylate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It can cause serious eye irritation. If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMXFXOHCUEEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214643
Record name 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214643
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-phenylthiazole-5-carboxylate

CAS RN

64399-23-1
Record name Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
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Record name 64399-23-1
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Record name 5-Thiazolecarboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Record name Ethyl 2-Amino-4-phenylthiazole-5-carboxylate
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Record name ETHYL 2-AMINO-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (9.73 mmol) and thiourea (9.73 mmol) in EtOH (25 mL) was heated at reflux overnight. The resulting mixture was concentrated in vacuo, neutralized with 18M-NH4OH, and extracted with CH2Cl2. The organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford a yellow solid that was washed with MeOH (3 mL) and dried to afford the product in 89% yield as a pale yellow solid. MH+=249.1, Rf=0.29 (Hexanes:EtOAc=1:1). MH+=249.1, retention time (LC-MS)=2.37 min.
Quantity
9.73 mmol
Type
reactant
Reaction Step One
Quantity
9.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-phenyl-3-oxopropionate (5.0 g, 26.0 mmol) in 100 mL of acetonitrile was added hydroxy(tosyloxy)iodobenzene (11.2 g, 28.6 mmol). The resulting suspension was stirred at 65° C. for 1 h at which time the reaction was a homogeneous solution. Thiourea (2.2 g, 28.6 mmol) was added and stirring was continued at 65° C. for 2 h. The mixture was cooled and concentrated, and the residue was taken up in ethyl acetate, washed with saturated aq Na2CO3 and brine, dried (MgSO4) and concentrated. The residue was triturated with ethyl ether to afford 4.9 g (70%) of the title compound as a yellow solid. 1H NMR (CDCl3) d 7.65 (m, 2H), 7.39 (m, 3H), 5.98 (broad s, 2H), 4.18 (q, 2H), 1.22 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 3
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Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-phenylthiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-phenylthiazole-5-carboxylate

Citations

For This Compound
10
Citations
AG Sams, GK Mikkelsen, M Larsen, L Torup… - Bioorganic & medicinal …, 2010 - Elsevier
… Compound 3 was obtained by acylation of commercially available ethyl 2-amino-4-phenylthiazole-5-carboxylate with furan-2-carboxylic acid chloride in the presence of pyridine. The …
Number of citations: 14 www.sciencedirect.com
DE Lynch, I McClenaghan - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The structure of the title compound, C22H15ClN2O4S, comprises non-planar molecules that form a one-dimensional hydrogen-bonded chain via a single N—H⋯O interaction, which …
Number of citations: 3 scripts.iucr.org
CD Pawar, AP Sarkate, KS Karnik, SS Bahekar… - Bioorganic & medicinal …, 2016 - Elsevier
A series of novel molecules containing thiazole ring structure were designed and synthesized. The structures of the synthesized compounds were elucidated and confirmed by 1 H NMR…
Number of citations: 41 www.sciencedirect.com
A Parodi, G Righetti, E Pesce, A Salis, B Tasso… - European Journal of …, 2020 - Elsevier
… A solution of ethyl 2-amino-4-phenylthiazole-5-carboxylate (248 mg, 1 mmol), di-tert-butyl carbonate (262 mg, 1.2 mmol) and catalytic 4-(N,N-dimethylamino) pyridine (8 mg, 0.07 mmol) …
Number of citations: 9 www.sciencedirect.com
YP Zhu, JJ Yuan, Q Zhao, M Lian, QH Gao, MC Liu… - Tetrahedron, 2012 - Elsevier
A concise and efficient one-pot process from easily available methyl ketones/unsaturated methyl ketones and thiourea was developed for the synthesis of 2-aminothiazoles under the …
Number of citations: 59 www.sciencedirect.com
Z Zhang, B Shu, Y Zhang, GS Deora… - Current Topics in …, 2020 - ingentaconnect.com
Thiazole is an important 5-membered heterocyclic compound containing nitrogen and sulfur atoms with various pharmaceutical applications including anti-inflammatory, anti-cancer, anti…
Number of citations: 9 www.ingentaconnect.com
W Dai, S Samanta, D Xue, EM Petrunak… - Journal of medicinal …, 2019 - ACS Publications
Using reported glutathione S-transferase omega 1 (GSTO1-1) cocrystal structures, we designed and synthesized acrylamide-containing compounds that covalently bind to Cys32 on the …
Number of citations: 16 pubs.acs.org
M Narender, MS Reddy, VP Kumar, B Srinivas… - …, 2007 - thieme-connect.com
2-Amino-4-alkyl-and 2-amino-4-arylthiazole-5-carboxylates and their selenazole analogues were synthesized by α-halogenation of β-keto esters with N-bromosuccinimide, followed by …
Number of citations: 54 www.thieme-connect.com
R Zheng, X Hu, H Jiang - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 1 www.thieme-connect.com
J Zhao, J Xu, J Chen, M He, X Wang - Tetrahedron, 2015 - Elsevier
An efficient procedure for the synthesis of 2-aminothiazoles via KI/NH 4 NO 3 -catalyzed oxidative cyclizaton of ketones and thioureas using molecular oxygen as a green oxidant is …
Number of citations: 28 www.sciencedirect.com

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